molecular formula C26H34N4O2 B2825227 N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-phenethyloxalamide CAS No. 922083-62-3

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-phenethyloxalamide

Cat. No.: B2825227
CAS No.: 922083-62-3
M. Wt: 434.584
InChI Key: JAVOVEDHQDIYTI-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-phenethyloxalamide is a synthetic organic compound with the CAS Number 922083-62-3 and a molecular formula of C26H34N4O2 . It features a complex structure incorporating an indoline moiety, a piperidine ring, and a phenethyl group linked by an oxalamide bridge. The piperidine scaffold is a privileged structure in medicinal chemistry, known to enhance a compound's druggability by improving metabolic stability, facilitating membrane transport, and optimizing key pharmacokinetic (ADME) properties . Oxalamide derivatives are of significant interest in pharmaceutical research for their potential to modulate various biological targets. This compound is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers handling this material should refer to its Safety Data Sheet (MSDS) and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-29-17-13-22-18-21(10-11-23(22)29)24(30-15-6-3-7-16-30)19-28-26(32)25(31)27-14-12-20-8-4-2-5-9-20/h2,4-5,8-11,18,24H,3,6-7,12-17,19H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVOVEDHQDIYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Limitations

  • Pharmacokinetics: Piperidine-containing compounds often exhibit moderate plasma protein binding and variable half-lives.
  • Synthetic Challenges : The presence of multiple stereocenters (e.g., in the ethyl-piperidine-indoline backbone) complicates synthesis and purification, a common issue in piperidine-based drug development .
  • Evidence Gaps: No direct pharmacological or toxicity data for the target compound exists in the provided sources.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for optimizing yield and purity of this compound?

  • The synthesis involves multi-step organic reactions, typically starting with the preparation of indoline and piperidine intermediates. Key steps include condensation reactions between oxalic acid derivatives and amine groups under controlled conditions (e.g., inert atmosphere, catalysts like palladium or copper). Purification via column chromatography or recrystallization is critical to achieve >95% purity .
  • Example Optimization Table :

StepReagents/ConditionsYield Improvement Strategy
Amide couplingDCC/HOBt, DMF, 0°C → RTUse peptide coupling agents (e.g., EDC·HCl) with DMAP catalysis
PurificationSilica gel chromatographyGradient elution (hexane:EtOAc 3:1 → 1:1) to separate byproducts

Q. Which analytical methods are most effective for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., indoline methyl group at δ ~1.2 ppm; piperidine protons at δ 2.5–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ expected for C27H34N4O2: 447.2756) .
  • HPLC-PDA : Purity assessment with C18 columns (acetonitrile/water + 0.1% TFA) .

Q. What in vitro models are suitable for preliminary bioactivity screening?

  • Cancer Cell Lines : Use MTT assays on A549 (lung) or MCF-7 (breast) cells to assess antiproliferative activity. IC50 values should be compared to positive controls (e.g., doxorubicin) .
  • Apoptosis Induction : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

Advanced Research Questions

Q. How can mechanistic studies elucidate interactions with biological targets?

  • Molecular Docking : Screen against kinases (e.g., EGFR, PI3K) using AutoDock Vina. The indoline-piperidine moiety may occupy hydrophobic pockets, while the oxalamide backbone forms hydrogen bonds .
  • Western Blotting : Validate pathway modulation (e.g., downregulation of Bcl-2, cleavage of caspase-3 in treated cells) .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Cross-Validation : Replicate assays under standardized conditions (e.g., serum-free media, 48h incubation). Discrepancies may arise from variations in cell passage number or solvent (DMSO) concentration .
  • Structural Analog Comparison : Compare IC50 values with analogs (e.g., replacing piperidine with morpholine reduces potency by ~30% ).

Q. What strategies improve blood-brain barrier (BBB) penetration for neurological applications?

  • LogP Optimization : Aim for LogP ~2–3 (calculated via ChemDraw). The phenethyl group may enhance lipophilicity, but polar oxalamide could limit passive diffusion .
  • P-gp Efflux Inhibition : Co-administer with verapamil to assess P-glycoprotein-mediated efflux using MDCK-MDR1 cells .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during in vivo studies?

  • Formulation : Use cyclodextrin-based carriers or PEGylated nanoparticles. Solubility <0.1 mg/mL in PBS necessitates co-solvents (e.g., 10% Cremophor EL) .

Q. What computational tools predict metabolic stability?

  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor. The piperidine ring is prone to N-demethylation (major metabolite); introduce fluorine to block oxidation .

Comparative Analysis of Structural Analogs

Analog StructureKey ModificationBioactivity TrendReference
N1-(2-chlorophenyl)-...Chlorine substitution↑ Antiproliferative activity (IC50 = 1.2 µM vs. 2.5 µM in parent)
N1-(benzo[d][1,3]dioxol-5-yl)-...Benzodioxole group↓ Solubility, ↑ kinase inhibition

Key Data Gaps and Future Directions

  • In Vivo Pharmacokinetics : No data on oral bioavailability or half-life. Recommended: PK studies in Sprague-Dawley rats with LC-MS/MS quantification .
  • Toxicity Profiling : Ames test for mutagenicity and hERG assay for cardiotoxicity risk .

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